An In-Depth Technical Guide to 2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione
An In-Depth Technical Guide to 2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione, a key intermediate in the synthesis of bioactive molecules. While a dedicated PubChem entry for this compound is not available, this document consolidates available information on its identification, synthesis, and physicochemical properties, drawing from established knowledge of the isoindoline-1,3-dione scaffold and its derivatives. This guide serves as a critical resource for researchers in medicinal chemistry and drug development, offering insights into the synthesis and potential applications of this and structurally related compounds.
Introduction and Identification
2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione is a chemical compound belonging to the phthalimide class of molecules. The isoindoline-1,3-dione moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including anti-inflammatory, analgesic, and anti-cancer agents.[1][2] The presence of a methylsulfinyl propyl side chain introduces a chiral center at the sulfur atom and influences the molecule's polarity and potential for hydrogen bonding, which can be critical for its reactivity and biological interactions.
Chemical Identifiers:
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Chemical Name: 2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione
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CAS Number: 98184-57-7[3]
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PubChem Entry: Not available.
This compound is notably recognized as a precursor in the synthesis of iberin, a naturally occurring isothiocyanate with potential chemopreventive properties.[3]
Synthesis and Workflow
The synthesis of 2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione can be approached through established methods for the N-alkylation of phthalimide. A general and reliable method involves the reaction of potassium phthalimide with a suitable alkyl halide. In this specific case, the synthesis would proceed via the reaction of potassium phthalimide with 3-(methylsulfinyl)propyl chloride.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on general procedures for the synthesis of N-substituted phthalimides and subsequent sulfide oxidation.[4][5]
Step 1: Synthesis of 2-(3-(Methylthio)propyl)isoindoline-1,3-dione
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To a stirred solution of potassium phthalimide (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF), add 3-(methylthio)propyl chloride (1.0 equivalent) at room temperature under an inert atmosphere.
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Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
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Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the crude product.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(3-(methylthio)propyl)isoindoline-1,3-dione.
Step 2: Oxidation to 2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione
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Dissolve the 2-(3-(methylthio)propyl)isoindoline-1,3-dione (1.0 equivalent) in a suitable solvent such as dichloromethane or methanol.
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Cool the solution in an ice bath and add a mild oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (1.1 equivalents), dropwise.
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Stir the reaction mixture at low temperature and monitor its progress by TLC.
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Once the starting material is consumed, quench the reaction with a suitable reducing agent (e.g., sodium thiosulfate solution).
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Extract the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the resulting crude product by column chromatography on silica gel to afford the final product, 2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione.
Physicochemical Properties and Characterization
| Property | Estimated Value/Characteristic | Rationale/Reference |
| Molecular Formula | C₁₂H₁₃NO₃S | Based on chemical structure. |
| Molecular Weight | 251.30 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for phthalimide derivatives.[6] |
| Melting Point | Expected to be a crystalline solid with a defined melting point. | General property of similar organic compounds. |
| Solubility | Soluble in polar organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. | The phthalimide group is relatively nonpolar, while the sulfoxide group introduces polarity. |
| Chirality | Chiral at the sulfur atom. | The sulfoxide group with two different substituents on the sulfur creates a stereocenter. |
Characterization Methods
The structure and purity of synthesized 2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione would be confirmed using standard analytical techniques:[4][5]
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¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure by identifying the different proton and carbon environments.
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Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the imide carbonyls (around 1700-1770 cm⁻¹) and the S=O stretch (around 1050 cm⁻¹).
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
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Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.
Application in the Synthesis of Iberin
The primary documented application of 2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione is as a precursor in the synthesis of iberin (1-isothiocyanato-3-(methylsulfinyl)propane).[3] Iberin is a naturally occurring isothiocyanate found in cruciferous vegetables and is of significant interest for its potential health benefits.
Synthetic Pathway to Iberin
Caption: General pathway from the title compound to Iberin.
The synthesis involves the deprotection of the primary amine from the phthalimide group, typically through hydrazinolysis (the Ing-Manske procedure), followed by the conversion of the resulting amine to an isothiocyanate.
Conclusion and Future Perspectives
2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione is a valuable, albeit under-documented, chemical intermediate. Its significance lies primarily in its role as a precursor to the bioactive compound iberin. The synthetic routes to this compound are based on well-established phthalimide chemistry, and its characterization can be readily achieved using standard analytical methods. For researchers in drug discovery and development, the isoindoline-1,3-dione scaffold continues to be a source of new therapeutic agents.[1] Further investigation into the biological activities of sulfoxide-containing phthalimide derivatives may reveal novel pharmacological properties, expanding the utility of this class of compounds beyond their current applications.
References
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Tan, S., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Organic Communications, 11(4), 173-180. [Link][4]
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Guzei, I. A., et al. (2011). 2-[3-(Methyldiphenylsilyl)propyl]isoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o221. [Link][5]
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Barreiro, E. J., et al. (2002). Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues. Bioorganic & Medicinal Chemistry, 10(8), 2543-2549. [Link]
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Mondal, S., et al. (2022). Phthalimides as anti-inflammatory agents. Journal of Inflammation Research, 15, 5339–5365. [Link][1]
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